![molecular formula C9H11ClO2 B12505904 2-[(2-Chlorophenyl)methoxy]ethanol CAS No. 1199-30-0](/img/structure/B12505904.png)
2-[(2-Chlorophenyl)methoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)methoxy]ethanol is an organic compound with the molecular formula C9H11ClO2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is characterized by the presence of a chlorophenyl group attached to a methoxyethanol moiety, which imparts specific chemical reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methoxy]ethanol typically involves the reaction of 2-chlorobenzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chlorophenyl)methoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of 2-[(2-chlorophenyl)methoxy]acetaldehyde or 2-[(2-chlorophenyl)methoxy]acetic acid.
Reduction: Formation of this compound or other alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Chlorophenyl)methoxy]ethanol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chemical intermediates and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenyl)methoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the chlorophenyl and methoxyethanol groups, which can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: Similar in structure but lacks the chlorophenyl group, resulting in different chemical reactivity and applications.
2-Chlorophenol: Contains the chlorophenyl group but lacks the methoxyethanol moiety, leading to different physical and chemical properties.
Ethylene Glycol: Lacks the chlorophenyl group and has different applications and reactivity.
Uniqueness
2-[(2-Chlorophenyl)methoxy]ethanol is unique due to the presence of both the chlorophenyl and methoxyethanol groups, which impart specific chemical reactivity and physical properties. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
1199-30-0 |
|---|---|
Formule moléculaire |
C9H11ClO2 |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H11ClO2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2 |
Clé InChI |
PJWBNHPIMROMAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B12505822.png)
![3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B12505823.png)
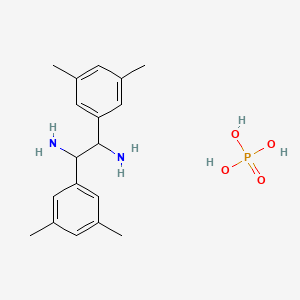
![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid](/img/structure/B12505847.png)
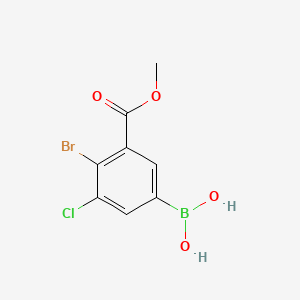
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505855.png)
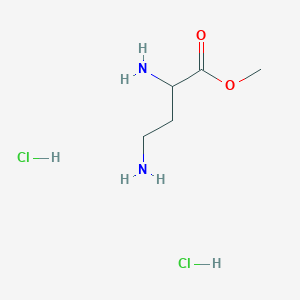
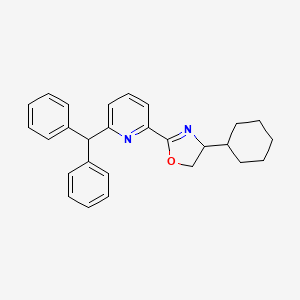
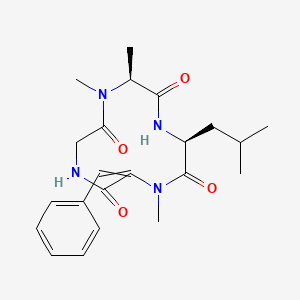
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
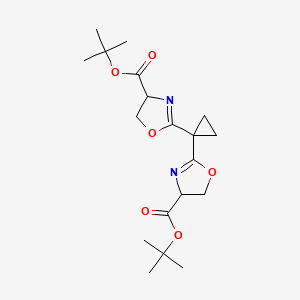
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)
